2-Amino-5-nitrobenzenethiol

Catalog No.
S682767
CAS No.
23451-98-1
M.F
C6H6N2O2S
M. Wt
170.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitrobenzenethiol

CAS Number

23451-98-1

Product Name

2-Amino-5-nitrobenzenethiol

IUPAC Name

2-amino-5-nitrobenzenethiol

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

InChI

InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2

InChI Key

UJDSRXSZJCJVCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S)N

Plasmon-Driven Selective Reduction Reactions

Synthesis of Organic Single Crystals

Chemical Fixation of CO2

Material Science

Synthesis of Functionalized Azole Compounds

Synthesis of Aromatic Azobenzene Derivative Compounds

2-Amino-5-nitrobenzenethiol is an organic compound with the molecular formula C₆H₆N₂O₂S. It features a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a thiol group (-SH). This compound is characterized by its yellow crystalline appearance and has applications in various chemical and biological contexts. Its unique structure allows it to participate in a range of

2-Amino-5-nitrobenzenethiol is known for its role in selective reduction reactions. For instance, it can be reduced under plasmonic conditions to form 3,3'-dimercapto-4,4'-diaminoazobenzene, an azobenzene derivative. This process involves the selective reduction of the nitro groups while preserving the amine functionality. The reaction is favored in aqueous environments compared to ambient atmospheric conditions, where the product can revert back to the original compound due to instability .

The synthesis of 2-amino-5-nitrobenzenethiol typically involves several steps:

  • Nitration: Starting from an appropriate aniline derivative, nitration introduces a nitro group at the 5-position of the benzene ring.
  • Thiol Introduction: The thiol group is usually introduced via a substitution reaction where a suitable thiol donor reacts with the nitrated intermediate.
  • Reduction: In some methods, further reduction may be necessary to achieve the desired amino functionality.

These methods can vary based on the desired purity and yield of the final product.

2-Amino-5-nitrobenzenethiol is utilized in various applications:

  • Chemical Synthesis: It serves as an intermediate in synthesizing dyes and pigments due to its functional groups.
  • Research: The compound is employed in studies investigating reduction reactions and plasmon-driven chemistry.
  • Biochemical

Studies on 2-amino-5-nitrobenzenethiol have highlighted its interactions with other chemical species during reduction reactions. For example, it can interact with metal nanoparticles in plasmonic environments, leading to novel pathways for synthesizing complex organic molecules like azobenzene derivatives . These interactions are crucial for understanding how this compound can be manipulated for various synthetic applications.

Several compounds share structural similarities with 2-amino-5-nitrobenzenethiol. Below is a comparison of these compounds:

Compound NameStructure HighlightsUnique Features
2-Amino-5-nitrophenolContains an amino and nitro groupUsed primarily as a dye intermediate
2-Amino-4-nitrophenolSimilar amino and nitro substitutionsDifferent positional isomer with distinct reactivity
3-Amino-4-nitrophenolAmino group at position 3Exhibits different biological activity
2-Amino-5-nitrothiazoleContains a thiazole ring instead of benzeneUsed in pharmaceutical applications

Each of these compounds demonstrates unique reactivity profiles and applications based on their functional groups' positioning and nature.

Appearance and State

2-Amino-5-nitrobenzenethiol is reported as a pale-yellow to yellow-brown crystalline solid at ambient temperature [1] [2].

Melting and Boiling Points

PropertyValueSourceNotes
Melting point87 – 90 °C [3] [2]Measured (Sigma-Aldrich catalogue) and validated by ChemicalBookSharp melt indicates high purity
Boiling point (predicted)362 ± 27 °C [3]Quantum-chemical estimation (ChemicalBook)No experimental value located

Density and Solubility

PropertyValueSource
Density (predicted)1.465 ± 0.06 g cm⁻³ [3]ChemicalBook estimation
Water solubilityPractically insoluble; qualitative descriptions only [4]Inferred from SERS work in aqueous media
Organic-solvent behaviourReadily disperses in polar aprotic solvents, consistent with logP values (see Section 1.3.1)Derived from descriptor data

Chemical Properties

Acidity and Basicity

Ionisable sitepKₐ (predicted)Interpretation
Thiol S–H6.80 ± 0.26 [5]Comparable to other aromatic thiols; deprotonates near neutral pH
Protonated aniline N–H⁺ca. 2–3 (DFT-based estimates for nitro-substituted anilines [6])Nitro substituent strongly lowers basicity versus aniline

At physiological pH, the molecule predominantly exists as the neutral zwitterion: deprotonated thiolate and unprotonated aniline nitrogen.

Redox Properties

  • Selective reduction of both nitro groups on adsorbed 2-Amino-5-nitrobenzenethiol by surface plasmons yields 3,3′-dimercapto-4,4′-diaminoazobenzene; the reaction proceeds rapidly in aqueous media and follows first-order kinetics [4] [7].
  • In ambient air, the azo product re-oxidises back to the nitro starting material under continued irradiation, demonstrating reversible plasmon-“scissor” cleavage of the –N=N– bond [8] [9].
  • The thiol moiety is readily oxidised to disulfides under mild oxidising conditions, analogous to other aromatic thiols [10].

Reactivity Patterns

  • Electrophilic condensation: The compound condenses with aldehydes to form benzothiazole frameworks; tin(II) chloride reduction of the nitro intermediate delivers 6-amino-2-phenylbenzothiazoles in ≥70% yield [10].
  • Nucleophilic substitution: The aniline nitrogen participates in diazo coupling after prior reduction of the nitro group, enabling azo dye synthesis [4].
  • Metal-assisted transformations: Surface-enhanced Raman investigations show that silver and gold nanostructures catalyse nitro-to-azo reduction without external reagents, confirming a plasmon-assisted electron-transfer mechanism [4] [7].

Molecular Descriptors

LogP and Lipophilicity

DescriptorValueMethodSource
LogP (X-logP3)2.57 [11]Chemsrc calculation
LogP (ALogP98)1.18 [12]Chemspace/Cactvs

The span reflects algorithm choice; both values place the molecule at the cusp of moderate lipophilicity.

Polar Surface Area

Topological polar surface area = 69 Ų [12], indicating moderate polarity consistent with poor passive blood–brain barrier permeability.

Hydrogen Bond Donors and Acceptors

ParameterCountSource
Hydrogen-bond donors2 (thiol S–H, aniline N–H) [12]
Hydrogen-bond acceptors3 (nitro oxygens ×2, aniline nitrogen) [12]
CategoryKey MetricValue
AppearancePhysical statePale-yellow crystalline solid [1] [2]
ThermalMelting point87 – 90 °C [3] [2]
ThermalBoiling point (calc.)362 °C [3]
Densityρ (calc.)1.465 g cm⁻³ [3]
SolubilityWaterPractically insoluble [4]
Acid–baseThiol pKₐ6.80 [5]
Acid–baseConj. acid pKₐ (amine)~2–3 [6]
LogP1.18–2.57 [11] [12]
Polar surface area69 Ų [12]
H-bond donors2 [12]
H-bond acceptors3 [12]

Plasmon-mediated catalysis has positioned 2-Amino-5-nitrobenzenethiol as a benchmark probe molecule. In situ surface-enhanced Raman scattering confirms:

  • Rapid, selective six-electron reduction of both nitro groups to form the corresponding azo species under 633 nm excitation on silver substrates, with aqueous conditions greatly enhancing yield [4] [7].
  • Product stability depends on medium: azo derivatives persist in water but fragment under dry, aerobic irradiation, elucidating solvent control over hot-electron chemistry [8].
  • Density-functional calculations reproduce experimental spectra and support a first-order kinetic model (k ≈ 10⁻² s⁻¹ at room temperature) for the nitro-to-azo transformation [7].

XLogP3

1.7

Wikipedia

2-Amino-5-nitrobenzenethiol

Dates

Last modified: 08-15-2023

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